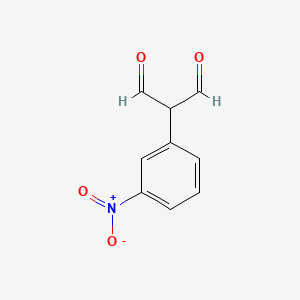

2-(3-Nitrophenyl)propanedial

Description

2-(3-Nitrophenyl)propanedial is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propanedial moiety

Properties

IUPAC Name |

2-(3-nitrophenyl)propanedial | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-5-8(6-12)7-2-1-3-9(4-7)10(13)14/h1-6,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTKEEFTDCSUBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)propanedial typically involves the nitration of a suitable phenyl precursor followed by the introduction of the propanedial group. One common method is the nitration of 3-nitrobenzaldehyde, which is then subjected to a series of reactions to introduce the propanedial moiety. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and controlled temperature conditions to ensure the desired product formation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Nitrophenyl)propanedial undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Nitrophenyl)propanedial has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)propanedial involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, including enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

3-Nitrobenzaldehyde: Shares the nitro group and phenyl ring but lacks the propanedial moiety.

2-Nitrobenzaldehyde: Similar structure but with the nitro group in a different position.

3-Nitrophenylacetic acid: Contains a similar phenyl ring with a nitro group but has an acetic acid moiety instead of propanedial.

Uniqueness: 2-(3-Nitrophenyl)propanedial is unique due to the presence of both the nitro group and the propanedial moiety, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research.

Biological Activity

2-(3-Nitrophenyl)propanedial, with the chemical formula C10H9N1O3, is an organic compound notable for its potential biological activities. Characterized by a nitro group attached to a phenyl ring and a propanedial moiety, this compound has been the subject of various studies exploring its antimicrobial and anti-inflammatory properties, among other applications.

The unique structure of this compound allows it to engage in various chemical reactions, making it a versatile compound in both synthetic and biological contexts.

| Property | Value |

|---|---|

| Molecular Formula | C10H9N1O3 |

| Molecular Weight | 191.19 g/mol |

| CAS Number | 136825-61-1 |

| Appearance | Yellow crystalline solid |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may modulate biological pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Cellular Interaction : It can disrupt cellular processes by forming covalent bonds with cellular components.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a variety of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study conducted by BenchChem reported that this compound showed promising results in inhibiting the growth of several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. It appears to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Research Findings

- A study indicated that treatment with the compound resulted in reduced levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli.

Applications in Drug Development

Due to its biological activities, this compound is being investigated as a potential lead compound in drug development. Its unique structure makes it suitable for modifications aimed at enhancing its efficacy and reducing toxicity.

Potential Drug Formulation

Researchers are exploring formulations that combine this compound with other agents to improve therapeutic outcomes, particularly in treating infections resistant to conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.